4-Phenoxy-2,6-diisopropyl aniline (also known as 2,6-Diisopropyl-4-phenoxyaniline) finds its primary application in scientific research as a synthesis intermediate. This means it is a chemical compound used in the creation of other, more complex molecules. Specifically, 4-Phenoxy-2,6-diisopropyl aniline serves as a precursor for the synthesis of 2,6-Diisopropyl-4-phenoxy phenylthiourea, an intermediate in the production of the agricultural insecticide and acaricide diafenthiuron [].
4-Phenoxy-2,6-diisopropyl aniline is an organic compound with the molecular formula C18H23NO. It features a phenoxy group attached to a 2,6-diisopropyl aniline structure, which contributes to its unique properties and potential applications. This compound is categorized as an aromatic amine and is often utilized in various chemical syntheses and industrial applications. Its structure consists of a phenyl ring connected to an ether oxygen and an amine group, which enhances its reactivity and versatility in
As an intermediate, 4-Phenoxy-2,6-diisopropyl aniline does not have a defined mechanism of action in biological systems. Its function is primarily to provide a chemical building block for the synthesis of the final product (B810236) which may have its own mechanism of action relevant to insecticide activity [].
Information regarding the safety hazards of 4-Phenoxy-2,6-diisopropyl aniline is scarce in scientific literature []. However, as a general precaution, aromatic amines can exhibit some degree of toxicity. Always handle unknown chemicals with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
While 4-Phenoxy-2,6-diisopropyl aniline plays a role in the synthesis of an insecticide, more research is needed to fully characterize its physical and chemical properties, as well as potential hazards.
Several methods have been developed for synthesizing 4-Phenoxy-2,6-diisopropyl aniline:
4-Phenoxy-2,6-diisopropyl aniline finds various applications in different fields:
Interaction studies involving 4-Phenoxy-2,6-diisopropyl aniline are crucial for understanding its behavior in biological systems and its potential effects when combined with other substances. Research may focus on its interactions with enzymes or receptors relevant to pharmacology or toxicology. Such studies help elucidate its safety profile and efficacy if used in medicinal applications .
Several compounds share structural similarities with 4-Phenoxy-2,6-diisopropyl aniline. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2,6-Diisopropylaniline | Contains two isopropyl groups on the aniline nitrogen | Lacks phenoxy group; primarily used as a building block |
Phenoxyacetic acid | Contains a phenoxy group linked to acetic acid | Exhibits different biological activities; used in pharmaceuticals |
4-Amino-2,6-diisopropylaniline | Contains amino group instead of phenoxy | More polar; used in dye synthesis |
These compounds highlight the uniqueness of 4-Phenoxy-2,6-diisopropyl aniline due to its specific combination of functional groups that influence both its chemical reactivity and biological activity .